molecular formula C10H11NO4 B11959435 4-Hydroxy-4-(2-nitrophenyl)butan-2-one

4-Hydroxy-4-(2-nitrophenyl)butan-2-one

Cat. No.: B11959435
M. Wt: 209.20 g/mol
InChI Key: QLWGGIGZONFVIO-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-nitrophenyl)butan-2-one is a β-hydroxy ketone characterized by a nitro group in the ortho position of the phenyl ring. It is synthesized via asymmetric aldol reactions, often catalyzed by organocatalysts such as proline derivatives, achieving yields up to 85% and enantiomeric excess (ee) values ranging from 33% to 61% depending on reaction conditions . Its structure has been validated through NMR, MS, and HRMS data , and it serves as a key intermediate in organic synthesis, particularly for chiral molecule construction. The ortho-nitro substituent introduces steric and electronic effects that influence reactivity and stereoselectivity .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-hydroxy-4-(2-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5,10,13H,6H2,1H3

InChI Key

QLWGGIGZONFVIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Design

A plausible pathway involves condensing 2-nitrobenzaldehyde with hydroxyacetone (1-hydroxypropan-2-one) under basic conditions. The nitro group’s electron-withdrawing effect may hinder enolate formation, necessitating stronger bases or elevated temperatures.

Proposed Reaction:

2-Nitrobenzaldehyde+HydroxyacetoneBase4-Hydroxy-4-(2-nitrophenyl)butan-2-one+H2O\text{2-Nitrobenzaldehyde} + \text{Hydroxyacetone} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Optimization Challenges:

  • Base Selection : Sodium hydroxide or tungstate catalysts (as in CN106631732A) could enhance enolate stability.

  • Byproduct Management : Water removal via azeotropic distillation improves equilibrium shifts.

Table 2: Aldol Condensation Parameters

AldehydeKetoneCatalystTemperature (°C)Yield (%)
BenzaldehydeHydroxyacetoneNaOH60–7560–70
2-Nitrobenzaldehyde*Hydroxyacetone*Na₂WO₄*70–85*~40*

*Theoretical conditions for target compound.

Oxidation of Diol Precursors

Selective oxidation of diols provides access to hydroxy ketones. CN106631732A details the synthesis of 4-hydroxy-2-butanone from 1,3-butanediol using hydrogen peroxide and sodium tungstate. Adapting this method to introduce a 2-nitrophenyl group requires functionalizing the diol precursor.

Strategic Functionalization

  • Synthesis of 4-(2-Nitrophenyl)-1,3-butanediol :

    • Nitration of cinnamyl alcohol derivatives followed by dihydroxylation.

  • Selective Oxidation :

    • Employ H₂O₂/Na₂WO₄ to oxidize the secondary alcohol to a ketone while preserving the nitroaryl group.

Critical Factors :

  • Oxidation Selectivity : Tungstate catalysts favor secondary alcohol oxidation.

  • Nitration Timing : Post-oxidation nitration risks over-oxidation; pre-functionalization is preferable.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The ortho-nitro group’s strong electron-withdrawing effect necessitates harsh conditions for electrophilic substitutions. Mitigation approaches include:

  • Directed Metalation : Using directing groups (e.g., sulfonamides) to facilitate nitration at specific positions.

  • Protection/Deprotection : Temporarily protecting hydroxyl groups as ethers to modulate reactivity.

Catalyst Innovation

Solid acid catalysts, such as sulfonated graphene oxide, could enhance activity in deactivated systems. US Patent 8,471,068B2 demonstrates the recyclability of Montmorillonite clays, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-(2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrophenyl ketones or aldehydes.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted nitrophenyl compounds.

Scientific Research Applications

4-Hydroxy-4-(2-nitrophenyl)butan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Hydroxy-4-(2-nitrophenyl)butan-2-one with analogs differing in substituent type (e.g., nitro, chloro, hydroxy) and position (ortho vs. para). Key parameters include synthetic yield, enantioselectivity, molecular weight, and reactivity trends.

Substituent Position: Ortho vs. Para Nitro

4-Hydroxy-4-(4-nitrophenyl)butan-2-one (para-nitro analog) exhibits higher yields (95%) and enantioselectivity (52% ee) compared to the ortho-nitro variant under identical catalytic conditions, likely due to reduced steric hindrance and enhanced electronic stabilization in the para position . In contrast, the ortho-nitro derivative shows moderate yield (85%) and variable ee (45–61%), influenced by catalyst choice . Both share the molecular formula C₁₀H₁₁NO₄ (MW: 209.2 g/mol) .

Compound Substituent Position Yield (%) ee (%) Molecular Weight (g/mol)
This compound 2-NO₂ 85 45–61 209.2
4-Hydroxy-4-(4-nitrophenyl)butan-2-one 4-NO₂ 95 52 209.2

Substituent Type: Nitro vs. Chloro vs. Hydroxy

  • Chloro Derivatives :

    • 4-(4-Chlorophenyl)-4-hydroxybutan-2-one (para-chloro) and 4-(2-chlorophenyl)-4-hydroxybutan-2-one (ortho-chloro) exhibit lower yields (65–70%) and ee values (19–40%) compared to nitro analogs. The electron-withdrawing nitro group enhances transition-state stabilization in aldol reactions, whereas chloro substituents offer weaker electronic effects .
    • Molecular weights for chloro derivatives are estimated at ~184.6 g/mol (C₁₀H₁₁ClO₂).
  • Hydroxy Derivatives :

    • 4-(4-Hydroxyphenyl)butan-2-one (raspberry ketone), a fragrance ingredient, lacks the nitro group and has a molecular weight of 164.2 g/mol (C₁₀H₁₂O₂). It undergoes rapid metabolism via glucuronidation and sulfation, unlike nitro analogs, which may exhibit different pharmacokinetic profiles due to nitro group reactivity .
Compound Substituent Type Yield (%) ee (%) Molecular Weight (g/mol)
4-(4-Chlorophenyl)-4-hydroxybutan-2-one 4-Cl 70 19 ~184.6
4-(2-Chlorophenyl)-4-hydroxybutan-2-one 2-Cl 65 40 ~184.6
4-(4-Hydroxyphenyl)butan-2-one 4-OH N/A N/A 164.2

Mechanistic and Structural Insights

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in aldol reactions. Para substitution allows better resonance stabilization than ortho .
  • Steric Effects : Ortho substituents introduce steric hindrance, reducing transition-state alignment and enantioselectivity .

Biological Activity

4-Hydroxy-4-(2-nitrophenyl)butan-2-one, with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol, is an organic compound characterized by its hydroxyl group and nitrophenyl substituent on a butan-2-one backbone. This compound belongs to the class of ketones and is notable for its potential biological activities, which are largely attributed to the presence of the nitro group, enhancing its chemical reactivity and pharmacological properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory conditions.

These effects highlight the compound's therapeutic potential, although further studies are necessary to elucidate its mechanisms of action and efficacy in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : The compound might interact with various receptors, influencing signal transduction pathways related to inflammation and cell survival.
  • DNA Binding : Studies have indicated that similar compounds can bind to DNA, potentially affecting gene expression and cellular proliferation .

Study on Antioxidant Activity

In a study assessing the antioxidant properties of this compound, researchers measured its ability to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde levels, suggesting effective scavenging of reactive oxygen species (ROS) in treated cells compared to controls.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, revealing that this compound exhibited notable activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics used in clinical practice.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesNotable Biological Activity
This compoundC10H11NO4Hydroxyl and nitrophenyl substituentsAntioxidant, antimicrobial
4-Hydroxy-4-(4-nitrophenyl)butan-2-oneC10H11NO4Different nitrophenyl positionLimited studies on biological activity
3-NitroacetophenoneC9H9N3OContains a nitro group but lacks hydroxylAntimicrobial properties noted

This comparison illustrates the unique aspects of this compound, particularly its specific arrangement of functional groups that may confer distinct biological activities not observed in similar compounds.

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